molecular formula C5H10O5 B076711 D-Xylose CAS No. 10257-31-5

D-Xylose

Cat. No.: B076711
CAS No.: 10257-31-5
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-IOVATXLUSA-N
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Biochemical Analysis

Biochemical Properties

D-Xylose plays a crucial role in biochemical reactions. It is initially converted into xylulose by different enzymes in various microorganisms . The enzymes, proteins, and other biomolecules that this compound interacts with include XylFII, a membrane-associated sensor protein, and LytS, a transmembrane histidine kinase for periplasmic this compound sensing .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, this compound can act as a signaling molecule to regulate lipid metabolism and affect multiple physiological characteristics in mycobacteria . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves signal perception at the membrane, which is the first step for this compound metabolism in bacteria . This compound directly interacts with XylFII and inhibits its DNA-binding ability, thus blocking XylFII-mediated repression . This interaction leads to the formation of an active XylFII-LytSN heterotetramer, which transmits the signal to activate the downstream target genes responsible for this compound uptake and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in tree xylem water isotopes, this compound shows temporal dynamics with in situ monitoring and modeling . Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized through a two-step biochemical conversion process that involves the transformation of UDP-Glc into this compound . This conversion is catalyzed by UGD and UXS . The enzymes or cofactors that this compound interacts with include XylFII and LytS .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The transport of this compound is driven by a proton motive force rather than a direct energy drive or a phosphotransferase . The addition of this compound to energy-consuming E. coli cells can elicit an obvious change of alkaline pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

Xylose can be synthesized through various methods, including chemical, physical, and enzymatic degradation of hemicellulose . Chemical degradation involves the use of acids or bases to break down hemicellulose into xylose. Physical methods include the use of heat and pressure to achieve the same result. Enzymatic degradation involves the use of specific enzymes to hydrolyze hemicellulose into xylose .

Industrial Production Methods

Industrial production of xylose typically involves the extraction of hemicellulose from plant biomass, followed by hydrolysis to release xylose . This process can be optimized using various pretreatment methods to increase the yield of xylose. The extracted xylose is then purified and concentrated for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Xylose undergoes several types of chemical reactions, including oxidation, reduction, and dehydration .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medical Applications

1.1 D-Xylose Absorption Test

One of the primary medical applications of this compound is in the This compound absorption test , which evaluates intestinal absorption capacity. This test is particularly useful for diagnosing conditions like celiac disease and other malabsorption syndromes. A study involving untreated adult celiac patients demonstrated significant differences in xylose blood levels compared to non-celiac patients, indicating the test's efficacy in clinical diagnostics .

1.2 Role in Glycosaminoglycan Synthesis

This compound plays a critical role in the synthesis of sulfated glycosaminoglycans (GAGs), which are essential components of the extracellular matrix. Research indicates that this compound enhances the synthesis and secretion of proteoglycans and GAGs from fibroblasts and keratinocytes. This property has potential therapeutic implications for treating lung diseases and inflammation, as it may help prevent degradation of heparan sulfate (HS) and improve lung function .

Nutritional Applications

2.1 Sugar Substitute

This compound is utilized as a low-calorie sweetener, particularly beneficial for diabetic patients. It is metabolized differently than glucose, resulting in lower blood sugar spikes. Its derivative, xylitol, is commonly used in food products as a sugar substitute due to its lower caloric content and dental health benefits .

2.2 Prevention of Dental Caries

Xylitol, derived from this compound, has been shown to reduce the incidence of dental caries in children. A randomized controlled trial indicated that children receiving xylitol syrup had significantly fewer decayed teeth compared to those who did not receive the treatment . This highlights the importance of this compound derivatives in promoting oral health.

Biotechnological Applications

3.1 Xylitol Production

This compound serves as a substrate for producing xylitol through fermentation processes using specific yeasts like Candida tropicalis. This biotechnological application not only provides a valuable sweetener but also offers an alternative to traditional sugar production methods .

3.2 Microbial Metabolism Studies

Research on this compound metabolism has led to insights into microbial communities and their interactions with organic substrates. Studies have shown that this compound can facilitate microbial decomposition processes, making it relevant for environmental biotechnology applications .

Summary Table of Applications

ApplicationDescriptionKey Findings/Results
Medical DiagnosticsUsed in this compound absorption test for malabsorption diagnosisSignificant differences observed between celiac and non-celiac patients
GAG Synthesis EnhancementStimulates production of glycosaminoglycans in fibroblastsPrevents HS degradation; potential treatment for lung diseases
Low-Calorie SweetenerActs as a sugar substitute for diabeticsLower blood sugar impact compared to glucose
Dental HealthReduces dental caries incidenceSignificant reduction in decayed teeth among children using xylitol syrup
Xylitol ProductionSubstrate for fermentation processesValuable sweetener produced via microbial fermentation
Microbial MetabolismFacilitates decomposition processes in environmental studiesInsights into microbial community dynamics

Case Studies

Case Study 1: Celiac Disease Diagnosis
A clinical study examined the effectiveness of the this compound absorption test among 17 untreated celiac patients versus 30 non-celiac patients. Results indicated that xylose absorption was significantly impaired in untreated celiac patients, demonstrating the test's diagnostic utility.

Case Study 2: Xylitol and Dental Caries Prevention
In a randomized trial involving 100 children aged 9 to 15 months, those administered xylitol syrup exhibited a lower rate of dental caries compared to controls over a follow-up period of 10 months. The findings support xylitol's role as an effective preventive measure against early childhood caries.

Comparison with Similar Compounds

Xylose is similar to other pentose sugars such as arabinose, ribose, and lyxose . xylose is unique in its widespread occurrence in plant biomass and its role as a key component of hemicellulose .

Xylose’s unique properties and widespread availability make it a valuable compound for various applications in research and industry.

Biological Activity

D-Xylose, a five-carbon sugar and a pentose, plays a significant role in various biological processes and has attracted attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications in health and disease.

Structure and Metabolism

This compound is a monosaccharide that can be metabolized by various organisms. In humans, it is primarily absorbed in the intestines and is utilized in the synthesis of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix. GAGs include heparan sulfate, chondroitin sulfate, and hyaluronic acid, which are crucial for cell signaling and structural integrity .

Metabolic Pathways:

  • This compound Isomerization: this compound can be converted into D-xylulose by this compound isomerase (XI), an enzyme that is challenging to express in yeast but critical for efficient metabolism .
  • Glycosaminoglycan Synthesis: this compound acts as a precursor for the synthesis of GAGs, influencing their production significantly. The presence of this compound stimulates the synthesis of proteoglycans in fibroblasts and keratinocytes, enhancing tissue repair processes .

Biological Activities

This compound exhibits several biological activities that contribute to its therapeutic potential:

  • Anti-inflammatory Effects: Studies have shown that this compound can reduce inflammation in lung tissues by promoting the synthesis of heparan sulfate, which plays a protective role against lung injury .
  • Antiviral Properties: Research indicates that this compound may possess antiviral activity, particularly in respiratory infections, suggesting it could be beneficial in managing viral diseases .
  • Antiglycemic Effects: this compound has been noted for its ability to lower blood glucose levels, making it a candidate for managing diabetes and metabolic syndrome .

Case Study 1: this compound in Lung Disease

A study highlighted that patients with severe lung diseases exhibited altered levels of this compound. The administration of this compound was associated with improved outcomes due to its role in enhancing GAG synthesis, which is crucial for lung function and repair mechanisms .

Case Study 2: Metabolic Engineering

In metabolic engineering applications, researchers have successfully expressed heterologous this compound isomerase from gut bacteria in Saccharomyces cerevisiae. This modification allowed yeast strains to efficiently utilize this compound as a carbon source, demonstrating its potential in biofuel production .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Potential Applications
Anti-inflammatoryStimulates GAG synthesisTreatment for lung diseases
AntiviralInhibits viral replicationRespiratory infection management
AntiglycemicLowers blood glucose levelsDiabetes management
Metabolic EngineeringEnhances fermentation processesBiofuel production

Properties

IUPAC Name

(3R,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-IOVATXLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid
Record name Xylose
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Record name D-Xylose
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Solubility

555.0 mg/mL
Record name D-Xylose
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CAS No.

10257-31-5, 50855-32-8, 58-86-6
Record name Xylopyranose
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Record name Xyloside
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Record name D-Xylose
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Record name Xylose
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Record name D-Xylose
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

90.5 °C
Record name D-Xylose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000098
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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